molecular formula C12H19NO3 B2953209 tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1434141-86-2

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2953209
CAS No.: 1434141-86-2
M. Wt: 225.288
InChI Key: OHASNYVIONUZJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core with a formyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASNYVIONUZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with an azetidine olefin, followed by several functional group transformations to introduce the formyl and tert-butyl ester groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.

Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The spirocyclic scaffold 1-azaspiro[3.3]heptane is a versatile framework modified by substituents at the 6-position. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Data (Yield, [α]D, Melting Point) References
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate 5-Phenylpentenyl C23H32N2O2 368.51 87% yield, [α]D²⁸ = +3.5 (CHCl₃)
tert-Butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate Benzyloxybutenyl C21H30N2O3 358.47 54% yield, [α]D²⁸ = -20.5 (CHCl₃)
tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate Oxo C11H17NO3 211.26 Purity ≥97%, CAS 1363380-93-1
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride Difluoro C10H17ClF2N2O2 278.70 97% purity, CAS 2102412-20-2

Key Observations:

  • Reactivity and Yield: Substituents with extended π-systems (e.g., 5-phenylpentenyl in ) exhibit higher yields (87%) compared to bulkier groups (e.g., benzyloxybutenyl in , 54%), likely due to reduced steric hindrance during cyclization.
  • Stereochemical Influence: Enantioselective synthesis methods (e.g., iridium-catalyzed amination in ) achieve high enantiomeric excess (up to 89% ee), critical for pharmaceutical applications.
  • Functional Group Impact: The formyl group (hypothetical in the target compound) would enhance electrophilicity, enabling reactions like reductive amination, whereas oxo analogs (e.g., ) serve as precursors for further derivatization.

Physicochemical Properties

  • Thermal Stability: Analogs like tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1389264-27-0) are stored at 2–8°C, indicating sensitivity to decomposition under ambient conditions .
  • Chirality: Enantiomers exhibit distinct optical rotations (e.g., [α]D²⁸ = +3.5 vs. -20.5 in ), critical for asymmetric catalysis and drug design.

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